molecular formula C14H21N3O3S B1682395 Tolazamide CAS No. 1156-19-0

Tolazamide

Cat. No.: B1682395
CAS No.: 1156-19-0
M. Wt: 311.40 g/mol
InChI Key: OUDSBRTVNLOZBN-UHFFFAOYSA-N
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Description

Tolazamide is a first-generation sulfonylurea oral hypoglycemic agent used to manage type 2 diabetes mellitus. It stimulates insulin secretion from pancreatic β-cells and enhances peripheral insulin sensitivity . Structurally, it consists of a sulfonylurea backbone with a methyl group at the R1 position and a bulky azepane ring at the R2 position (Figure 1). This configuration distinguishes it from other sulfonylureas like tolbutamide, chlorpropamide, and acetohexamide . This compound’s pharmacokinetics include a half-life of 4.6 hours, with metabolism yielding hydroxylated and carboxylated derivatives excreted renally .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tolazamide is synthesized through a multi-step process. The synthesis begins with the conversion of para-toluenesulfonamide to its carbamate using ethyl chloroformate in the presence of a base. This intermediate is then heated with 1-amino-azepane, leading to the displacement of the ethoxy group and the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions are carefully controlled to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Tolazamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted sulfonylureas .

Scientific Research Applications

Tolazamide has a wide range of scientific research applications:

Mechanism of Action

Tolazamide lowers blood glucose levels by stimulating the release of insulin from the pancreas. This effect is dependent on functioning beta cells in the pancreatic islets. The compound binds to ATP-sensitive potassium-channel receptors on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane. This depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions and subsequent insulin release .

Comparison with Similar Compounds

Comparison with Similar Sulfonylurea Compounds

Structural and Binding Affinity Differences

Tolazamide’s interactions with human serum albumin (HSA), particularly at Sudlow sites I and II, highlight key differences compared to other sulfonylureas (Table 1).

Table 1: Structural and Binding Characteristics of Sulfonylureas

Compound R1 Group R2 Group Sudlow Site I Affinity (Ka × 10⁴ M⁻¹) Sudlow Site II Affinity (Ka × 10⁴ M⁻¹) Glycation Impact on Binding (vs. Normal HSA)
This compound Methyl Azepane 1.9–3.0 1.9–3.0 ↓22% (Site I); ↑58% (Site II)
Tolbutamide Methyl Butyl 3.1–4.7 2.5–4.1 ↑18–20% (Site I); ↓10% (Site II)
Chlorpropamide Chlorine Propyl 3.0–4.5 2.8–4.3 ↑15–20% (Site I); ↑55% (Site II)
Acetohexamide Methyl Cyclohexyl 2.0–2.8 1.8–2.5 ↓10% (Site I); ↑30% (Site II)
  • Key Findings :
    • This compound’s bulky azepane group at R2 reduces Sudlow site I affinity compared to tolbutamide and chlorpropamide, which have smaller R2 groups .
    • Glycation of HSA (common in diabetes) decreases this compound’s Sudlow site I binding by 22% but increases site II affinity by 58%, altering its pharmacokinetic profile .
    • Chlorpropamide’s chlorine at R1 enhances binding at both Sudlow sites, while this compound’s methyl group limits site I interactions .

Clinical Efficacy and Potency

Table 2: Clinical Parameters of Sulfonylureas

Compound Relative Potency (vs. Tolbutamide) Fasting Glucose Reduction (%) Postprandial Insulin Secretion Unique Effects
This compound 5–6x 20–25% Moderate Improves granulocyte adherence ; Extrapancreatic glucose transporter upregulation
Tolbutamide 1x 15–20% Low Higher hypoglycemia risk
Chlorpropamide 6–8x 25–30% High Antidiuretic effect
Acetohexamide 2–3x 18–22% Moderate Prodrug (requires hepatic activation)
  • Key Findings: this compound is 5–6 times more potent than tolbutamide mg per mg, with better fasting glucose stabilization and reduced glycosuria . Unique extrapancreatic effects include upregulating skeletal muscle glucose transporters when combined with insulin and improving granulocyte adherence in diabetic patients .

Table 3: Pharmacokinetic Comparison

Parameter This compound Tolbutamide Chlorpropamide
Half-life (hours) 4.6 4–8 24–48
Metabolism Hepatic (CYP2C9) Hepatic (CYP2C9) Renal excretion
Key Drug Interactions Rifampin (↓ levels) NSAIDs (↑ hypoglycemia) Alcohol intolerance
Notable Side Effects Photosensitivity Hypoglycemia Hyponatremia
  • Key Findings :
    • This compound’s photosensitivity risk is linked to its sulfonamide chromophore, a unique concern among sulfonylureas .
    • Rifampin accelerates this compound metabolism, necessitating dose adjustments .

Biological Activity

Tolazamide is an oral hypoglycemic agent belonging to the sulfonylurea class, primarily used in the management of Type 2 diabetes mellitus. It functions by stimulating insulin release from pancreatic beta cells and has various biological effects that impact glucose metabolism and insulin dynamics. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound lowers blood glucose levels primarily through the following mechanisms:

  • Insulin Secretion : It stimulates the release of insulin from functioning beta cells in the pancreas. This effect is contingent upon the presence of functional pancreatic islets.
  • Extrapancreatic Effects : Over time, this compound may exert additional effects beyond insulin secretion, as its efficacy can persist even with a decline in insulin response .

The drug binds to ATP-sensitive potassium channels on pancreatic cells, leading to membrane depolarization and subsequent calcium influx that triggers insulin exocytosis.

Pharmacokinetics

  • Absorption : Rapidly absorbed from the gastrointestinal tract.
  • Metabolism : Metabolized into five major metabolites, which exhibit varying degrees of hypoglycemic activity.
  • Elimination : Primarily excreted through urine .

Gluconeogenesis and Ketogenesis

Research indicates that this compound can significantly inhibit gluconeogenesis and ketogenesis in liver tissues. A study demonstrated that at therapeutic concentrations (40 µg/ml), this compound reduced ketogenesis by 39% in diabetic livers and 32% in control livers. Additionally, it curtailed hepatic gluconeogenesis by 74% in control liver tissue .

Binding Characteristics

This compound exhibits dual binding sites on human serum albumin (HSA) with high and low affinity. Frontal analysis studies have shown that it binds effectively to both normal and glycated HSA, with non-specific binding ranging from 27% to 36% . This binding characteristic may influence its pharmacokinetic profile and therapeutic effectiveness.

Clinical Studies

Several clinical studies have evaluated the efficacy of this compound in managing diabetes:

  • Postprandial Carbohydrate Metabolism :
    • A study involving patients with non-insulin-dependent diabetes mellitus (NIDDM) found that this compound improved chronic glycemic control but resulted in a higher postprandial glycemic response compared to exogenous insulin .
  • Insulin Action :
    • In a crossover study comparing this compound and exogenous insulin, both treatments led to a significant reduction in glycosylated hemoglobin levels. However, exogenous insulin produced a more favorable postprandial glycemic response .
  • Case Studies of Hypoglycemia :
    • Reports have documented recurrent hypoglycemic episodes associated with this compound use, emphasizing the need for careful monitoring during treatment .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

Study FocusKey Findings
Gluconeogenesis Inhibition74% inhibition in control liver at therapeutic dose
Ketogenesis Inhibition39% reduction in diabetic liver at therapeutic dose
Insulin ResponseImproved glycemic control but higher postprandial levels than insulin
Binding AffinityHigh and low affinity binding sites on HSA identified

Q & A

Basic Research Questions

Q. How to design experiments to assess Tolazamide’s binding affinity to human serum albumin (HSA)?

  • Methodology : Use frontal analysis and zonal elution techniques.

  • Frontal analysis : Apply stepwise concentrations of this compound (0.5–50 µM) to HSA-immobilized microcolumns. Monitor breakthrough curves via UV detection (254 nm) and fit data to two-site binding models (Eqs. 3–4) to calculate association constants (Ka) and binding site availability .
  • Zonal elution : Compete this compound with site-specific probes (e.g., L-tryptophan for Sudlow site II) to determine site-selective binding constants (Table 2 in ). Control columns without HSA correct for non-specific binding .

Q. What experimental approaches characterize this compound’s metabolic pathways in preclinical models?

  • Methodology : Administer tritium-labeled this compound and isolate metabolites via chromatography.

  • Crystallize metabolites (e.g., hydroxylated derivatives) and confirm structures via single-crystal X-ray diffraction .
  • Quantify urinary excretion (85% over 5 days in humans) and compare metabolite profiles between species (e.g., humans vs. rats) to identify interspecies variations .

Q. How to determine crystallization kinetics of this compound for pharmaceutical formulation?

  • Methodology : Measure induction times under varying supersaturation levels using turbidity assays.

  • Use van der Leeden’s model to differentiate growth mechanisms (e.g., two-dimensional nucleation-mediated growth). Validate with atomic force microscopy (AFM) to visualize crystal surface topography .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s binding data between normal and glycated HSA?

  • Methodology : Apply two-site binding models (Eq. 4) for frontal analysis data.

  • Glycation alters Ka1 (moderate-to-high affinity sites) by -19% to +13% and increases Ka2 (low-affinity sites) 1.7–1.9-fold. Use statistical criteria (sum of squares residuals, correlation coefficients >0.9998) to validate model superiority over one-site models .
  • Compare with prior sulfonylurea data (e.g., chlorpropamide’s 55% affinity increase on glycated HSA) to contextualize trends .

Q. What computational and experimental methods characterize this compound’s polymorphic forms?

  • Methodology : Combine single-crystal/powder XRD , DSC , and DFT calculations .

  • Identify isoenergetic polymorphs (Forms I and II) with irreversible thermal transitions. Analyze lattice energy differences (<1 kcal/mol) to explain kinetic stability despite similar thermodynamics .
  • Use high-pressure studies (methanol or pentane-isopentane as pressure-transmitting fluids) to probe phase transitions and compressibility anisotropy .

Q. How to design clinical trials assessing this compound as adjuvant therapy with insulin?

  • Methodology : Implement double-blind crossover studies with rigorous endpoints.

  • Measure fasting plasma glucose (FPG), HbA1c, and C-peptide levels. For example, this compound + insulin reduced FPG from 10.8 to 6.7 mmol/L in type I diabetes, with dose adjustments for renal impairment (85% urinary excretion) .
  • Use washout periods to confirm reversibility of metabolic effects upon this compound withdrawal .

Q. What strategies compare this compound’s binding behavior to other sulfonylureas?

  • Methodology : Perform competitive zonal elution with shared probes (e.g., warfarin for Sudlow site I).

  • Compare Ka values: this compound’s Sudlow site II affinity (1.9–3.0 × 10⁴ M⁻¹) is lower than acetohexamide but higher than tolbutamide. Relate structural differences (e.g., R1/R2 substituents) to binding trends .
  • Normalize data to HSA activity (0.16 mol binding sites/mol HSA) to account for immobilized protein variability .

Q. Data Analysis and Contradiction Management

Q. How to interpret discrepancies in binding constants across studies?

  • Methodology : Standardize experimental conditions (e.g., pH 7.4 buffer, 0.067 M ionic strength) and validate HSA immobilization efficiency (41–45 nmol/column).

  • Use PeakFit software to precisely locate breakthrough curves and minimize system void time artifacts .
  • Reconcile Ka1 values (4.3–6.0 × 10⁴ M⁻¹) with prior sulfonylurea studies by adjusting for glycation levels (e.g., gHSA1 vs. gHSA2) .

Q. How to address kinetic vs. thermodynamic control in this compound polymorphism?

  • Methodology : Conduct low-temperature XRD and DFT-based enthalpy calculations .

  • Despite Form I’s thermodynamic stability, Form II dominates under rapid crystallization due to faster nucleation. Use AFM to correlate growth mechanisms (e.g., spiral growth patterns) with kinetic preferences .

Q. Tables

Table 1. Binding Constants of this compound on HSA (Frontal Analysis)

HSA TypeKa1 (×10⁴ M⁻¹)Ka2 (×10³ M⁻¹)mL1 (mol/mol HSA)mL2 (mol/mol HSA)
Normal HSA6.0 ± 0.14.9 ± 0.20.193.9
Glycated HSA (gHSA1)4.3 ± 0.19.1 ± 0.30.1419.6
Glycated HSA (gHSA2)6.8 ± 0.28.7 ± 0.20.1618.3
Source: Adapted from Table 1 in .

Table 2. Site-Specific Binding Constants (Zonal Elution)

HSA TypeSudlow Site I (×10³ M⁻¹)Sudlow Site II (×10⁴ M⁻¹)
Normal HSA2.1 ± 0.32.5 ± 0.4
Glycated HSA1.6 ± 0.2 (-22%)3.0 ± 0.5 (+58%)
Source: .

Properties

IUPAC Name

1-(azepan-1-yl)-3-(4-methylphenyl)sulfonylurea
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InChI

InChI=1S/C14H21N3O3S/c1-12-6-8-13(9-7-12)21(19,20)16-14(18)15-17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H2,15,16,18)
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InChI Key

OUDSBRTVNLOZBN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2
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Molecular Formula

C14H21N3O3S
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DSSTOX Substance ID

DTXSID3021358
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Molecular Weight

311.40 g/mol
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Physical Description

Tolazamide appears as white to off-white crystalline powder. Odorless or with a slight odor. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), VERY SLIGHTLY SOL IN WATER; FREELY SOL IN CHLOROFORM; SOL IN ACETONE; SIGHTLY SOL IN ALCOHOL, In water, 65.4 mg/l @ 30 °C, 3.08e-01 g/L
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Color/Form

Crystals, WHITE TO OFF-WHITE, CRYSTALLINE POWDER

CAS No.

1156-19-0
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Melting Point

322 to 336 °F (with decomposition) (NTP, 1992), 170-173 °C, 170 - 173 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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